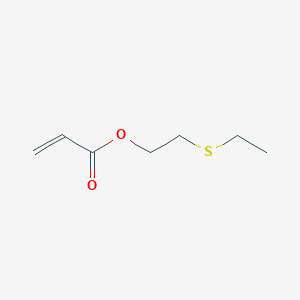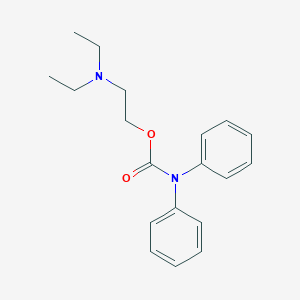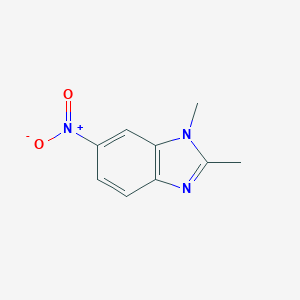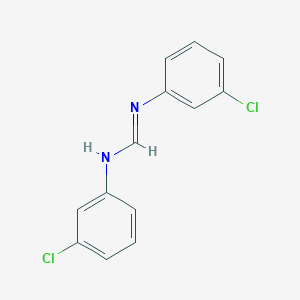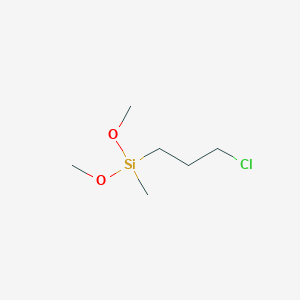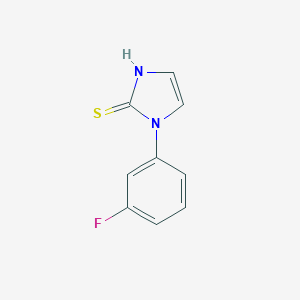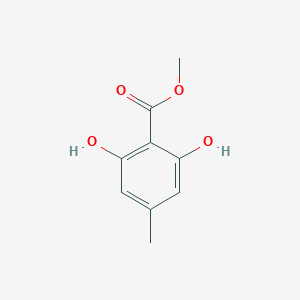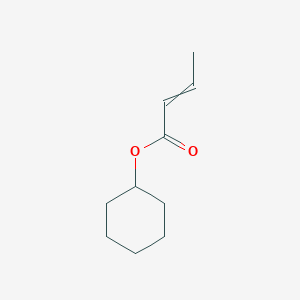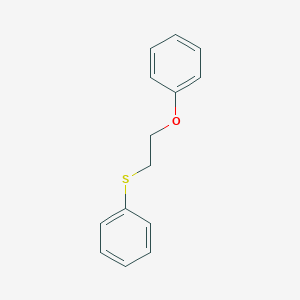
Benzene, ((2-phenoxyethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, ((2-phenoxyethyl)thio)- is a chemical compound that is used in scientific research applications. It is synthesized using a specific method and has various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of benzene, ((2-phenoxyethyl)thio)- is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. The compound has also been shown to have antioxidant properties.
Biochemical and Physiological Effects
Benzene, ((2-phenoxyethyl)thio)- has various biochemical and physiological effects. It has been shown to have antifungal activity against various fungal strains. The compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzene, ((2-phenoxyethyl)thio)- in lab experiments is its high purity. The compound is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on benzene, ((2-phenoxyethyl)thio)-. One direction is to investigate its potential as an antifungal agent. Another direction is to study its mechanism of action in more detail to better understand its properties and potential uses. Additionally, the compound could be used as a starting material for the synthesis of new compounds with potential therapeutic applications.
Conclusion
Benzene, ((2-phenoxyethyl)thio)- is a chemical compound that has various scientific research applications. It is synthesized using a specific method and has various biochemical and physiological effects. Although its mechanism of action is not well understood, it has potential as an antifungal agent and could be used as a starting material for the synthesis of new compounds with potential therapeutic applications.
Métodos De Síntesis
Benzene, ((2-phenoxyethyl)thio)- is synthesized by reacting 2-phenoxyethanol with thionyl chloride and then reacting the resulting product with benzene. The final product is a clear liquid with a molecular weight of 236.8 g/mol.
Aplicaciones Científicas De Investigación
Benzene, ((2-phenoxyethyl)thio)- is used in scientific research as a reagent for the synthesis of various compounds. It is also used as a ligand for the preparation of metal complexes. The compound has been used in the synthesis of various heterocycles, including pyridine, pyrimidine, and thiazole derivatives.
Propiedades
Número CAS |
17414-04-9 |
|---|---|
Nombre del producto |
Benzene, ((2-phenoxyethyl)thio)- |
Fórmula molecular |
C14H14OS |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
2-phenoxyethylsulfanylbenzene |
InChI |
InChI=1S/C14H14OS/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
WWTXSTFCTRSPJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2 |
Otros números CAS |
17414-04-9 |
Sinónimos |
Benzene, ((2-phenoxyethyl)thio)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



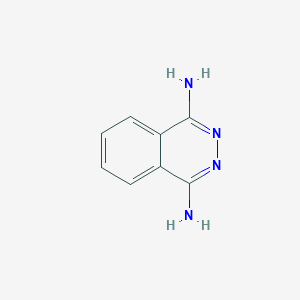
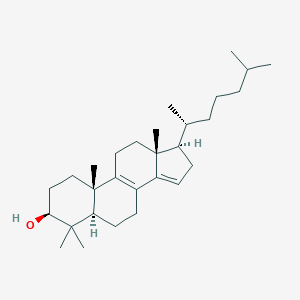
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
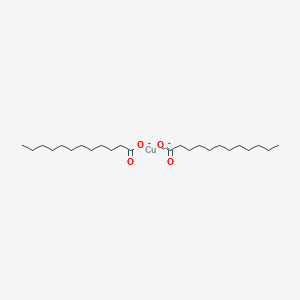
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
